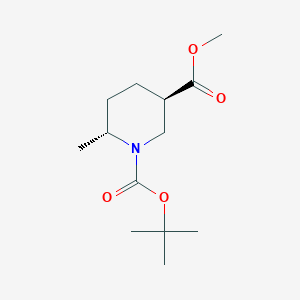

1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

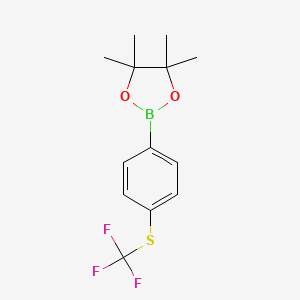

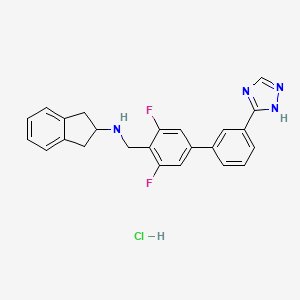

The compound "1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid" is a fluorinated organic molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of the fluorophenyl group and the piperidine ring, which are common motifs in drug molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of related compounds has been described in several papers. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles for this type of piperazine-carboxylate . X-ray diffraction studies have also been used to confirm the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate .

Chemical Reactions Analysis

The fluorination capabilities of phenylsulfur trifluorides, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have been explored, showing that they can convert carboxylic groups to CF3 groups in high yields . This suggests that similar fluorinating agents could be used to introduce fluorine atoms into the compound of interest, potentially enhancing its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical techniques. For instance, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, NMR, IR, and CHN elemental analysis, and its crystal structure was determined by X-ray diffraction . Similarly, the properties of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were revealed through FT-IR, NMR, MS, and DFT calculations .

Applications De Recherche Scientifique

Asymmetric Synthesis

- Asymmetric syntheses of derivatives of 1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid have been achieved, starting from compounds like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These processes involve multiple steps including tribenzylation, alkylation, hydroboration, and reductive amination (Xue et al., 2002).

Crystal Structure Studies

- Crystal structure studies of dipeptides containing this compound have been conducted, revealing specific conformations like the type II' beta-turn. These studies are crucial in understanding the molecular interactions and conformations of these compounds (Didierjean et al., 2002).

Novel Compound Synthesis

- Novel derivatives have been synthesized for potential use as non-selective inhibitors in biochemical pathways. For instance, derivatives have been evaluated as acetyl-CoA carboxylase 1/2 non-selective inhibitors, which could have significant implications in metabolic research (Chonan et al., 2011).

Antibacterial and Anthelmintic Activity

- Certain derivatives have been synthesized and characterized for potential antibacterial and anthelmintic activities. These studies are vital for discovering new compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEHLRXXMKQSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662902 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027511-65-4 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)

![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)

![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)